4-(3-Chlorophenyl)-2,6-diphenylpyrimidine
Description
Overview of Pyrimidine (B1678525) Heterocycles and Their Significance in Academic Research
The pyrimidine ring system is a fundamental motif in a multitude of biologically important molecules. nih.govnih.gov Its presence is crucial for the structure and function of nucleic acids, vitamins, and other cofactors essential for life. wikipedia.orgmicrobenotes.com In academic research, the study of pyrimidine heterocycles has been instrumental in understanding fundamental biological processes and in the development of novel therapeutic agents. nih.govignited.in The ability of the pyrimidine scaffold to be readily functionalized has allowed researchers to explore structure-activity relationships and design compounds with specific biological targets. researchgate.net
The journey into the world of pyrimidine chemistry began in the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known in the early 1800s, a laboratory synthesis of a pyrimidine was not achieved until 1879 by Grimaux, who prepared barbituric acid from urea (B33335) and malonic acid. wikipedia.org The systematic study of pyrimidines is largely credited to Pinner, who, in 1884, synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org A year later, in 1885, Pinner was the first to propose the name “pyrimidin”. wikipedia.org The parent, unsubstituted pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org Early research focused on the isolation and structural elucidation of naturally occurring pyrimidines, which laid the groundwork for understanding their biological roles.
The pyrimidine core is a ubiquitous feature in a vast number of natural and synthetic compounds. nih.govwikipedia.org In nature, the most prominent examples are the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. wikipedia.orgbritannica.com Thiamine (vitamin B1) is another vital natural product containing a pyrimidine ring. wikipedia.org The synthetic world has also extensively utilized the pyrimidine scaffold. Barbiturates, a class of drugs known for their sedative-hypnotic properties, are based on a pyrimidine structure. wikipedia.org Furthermore, many modern pharmaceuticals, including antiviral drugs like zidovudine (B1683550) (AZT), incorporate the pyrimidine motif, highlighting its continued importance in drug discovery. wikipedia.org
In scholarly contexts, pyrimidine derivatives are classified based on the nature and position of the substituents attached to the core ring. The nomenclature follows the standard rules for heterocyclic compounds, with the nitrogen atoms numbered 1 and 3. wikipedia.org Tautomerism is a key consideration in the nomenclature of hydroxyl-substituted pyrimidines; for example, 2-hydroxypyrimidine (B189755) is more accurately named 2-pyrimidone as it predominantly exists in the cyclic amide form. wikipedia.org Derivatives are often categorized based on their functional groups or their biological activity. For instance, aminopyrimidines, hydroxypyrimidines, and halogenated pyrimidines are common classifications based on their substituents. iarc.fr
Focus on Substituted Pyrimidines in Contemporary Chemical and Biological Research
Contemporary research on pyrimidines is heavily focused on the synthesis and investigation of substituted derivatives. nih.govbritannica.com Scientists are particularly interested in how different functional groups at various positions on the pyrimidine ring influence the molecule's chemical properties and biological activity. researchgate.netresearchgate.net This focus has led to the development of a vast library of pyrimidine-based compounds with a wide spectrum of applications, from medicinal chemistry to materials science. nih.govnih.gov
The specific pattern of substitution on the pyrimidine ring is a critical determinant of a molecule's biological activity. britannica.com The nature, size, and electronic properties of the substituents, as well as their positions on the ring, can dramatically alter how the molecule interacts with biological targets such as enzymes and receptors. researchgate.net For instance, the introduction of different aryl groups at specific positions can modulate the compound's potency and selectivity. Research has shown that even minor changes in the substitution pattern can lead to significant differences in biological outcomes, making the precise control of substituent placement a key aspect of modern pyrimidine chemistry. nih.gov
Table 1: Chemical Identity of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1536209-87-6 |
| Molecular Formula | C₂₂H₁₅ClN₂ |
| Molecular Weight | 342.83 g/mol |
| InChI | InChI=1S/C22H15ClN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Introduction to this compound as a Research Target
Rationale for Investigating This Specific Pyrimidine Derivative
The scientific interest in This compound stems from its unique trifecta of substituents on the core pyrimidine ring. Each component—the two phenyl groups and the single 3-chlorophenyl group—is strategically significant based on established structure-activity relationship (SAR) principles in medicinal chemistry.
2,4,6-Trisubstituted Pattern: This substitution pattern is a well-explored motif in medicinal chemistry, known to produce compounds with diverse biological activities, including antifilarial and antileishmanial properties. nih.govresearchgate.net The presence of bulky aryl groups at these positions can influence the molecule's conformation and its ability to interact with biological targets.
Diphenyl Substitution (at positions 2 and 6): The two phenyl groups are significant contributors to the molecule's lipophilicity. This property can enhance the compound's ability to cross cellular membranes, a critical factor for interacting with intracellular targets. Furthermore, these aromatic rings can engage in pi-pi stacking interactions with aromatic residues in the active sites of enzymes or receptors.
3-Chlorophenyl Group (at position 4): The inclusion of a halogen, specifically chlorine, on one of the phenyl rings is a key feature. Halogen atoms can modulate a molecule's electronic properties and metabolic stability. researchgate.net The chlorine atom, particularly at the meta-position, can alter the electron distribution of the phenyl ring and introduce the potential for halogen bonding—a non-covalent interaction that can contribute to binding affinity and selectivity for a biological target. Studies have shown that chlorophenyl substitutions on heterocyclic scaffolds can enhance anticancer and other biological activities. gsconlinepress.comresearchgate.net Research into other ortho-chlorophenyl substituted pyrimidines has identified them as potent inhibitors of targets like Aurora kinases, highlighting the importance of this type of substitution. nih.govnih.govusf.edu
Hypothesized Research Value Based on Existing Pyrimidine Literature
Based on extensive research into structurally analogous compounds, it is hypothesized that This compound holds potential value in several areas of therapeutic research. The existing literature on 2,4,6-trisubstituted and halogenated pyrimidines provides a strong foundation for predicting its possible biological activities.
Derivatives of pyrimidine are known to possess a wide array of pharmacological effects, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral activities. gsconlinepress.comnih.govmdpi.com The specific combination of lipophilic phenyl groups and an electron-withdrawing chlorophenyl substituent suggests that this compound could be a candidate for investigation in oncology. Halogenated pyrimidines, for instance, have been investigated for their antiproliferative activities and as potential radiosensitizers, which increase the sensitivity of tumor cells to radiation therapy. researchgate.netnih.govmdpi.comnih.gov
Furthermore, various substituted pyrimidines have been explored as kinase inhibitors. mdpi.com Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of This compound are consistent with those of other compounds designed to fit into the ATP-binding pocket of kinases. For example, research on other substituted pyrimidines has demonstrated their potential as dual-target inhibitors of BRD4 and PLK1, which are both important targets in cancer therapy. mdpi.com
The table below summarizes the observed biological activities of several 2,4,6-trisubstituted pyrimidine derivatives, providing a basis for the hypothesized potential of the target compound.
| Compound Class | Substitution Pattern | Observed Biological Activity | Reference |
|---|---|---|---|
| Trisubstituted Pyrimidines | Variously substituted aryl and alkyl groups at positions 2, 4, and 6 | Antifilarial (Topoisomerase II inhibition) | nih.gov |
| Trisubstituted Pyrimidines | Substituted aryl groups containing imidazole/benzimidazole | Antileishmanial | researchgate.net |
| Bisanilinopyrimidines | ortho-Chlorophenyl and other substituted anilino groups | Aurora Kinase Inhibition | nih.govnih.govusf.edu |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Chlorine and Iodine substitutions | Antiproliferative (Cancer Cell Lines) | nih.gov |
| Pyrido-dipyrimidines | 4-chloro-benzaldehyde derived | High yield in synthesis, suggesting chemical stability and reactivity | nih.gov |
Given these precedents, This compound is a logical candidate for screening in anticancer and kinase inhibition assays. Its specific structural arrangement warrants investigation to determine if it offers a novel mechanism of action or an improved activity profile compared to existing pyrimidine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-2,6-diphenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTRHTNHPKRWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536209-87-6 | |
| Record name | 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 3 Chlorophenyl 2,6 Diphenylpyrimidine
General Synthetic Approaches to Pyrimidine (B1678525) Derivatives in Academic Literature
The construction of the pyrimidine ring is a well-established field in heterocyclic chemistry, with numerous strategies developed over more than a century. wikipedia.orgresearchgate.net The most common and versatile methods involve the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This fundamental approach allows for significant variation in the substituents on the final pyrimidine ring by choosing appropriately substituted precursors.
Key N-C-N building blocks include amidines, ureas, thioureas, and guanidines. bu.edu.eg The C-C-C component is typically a β-dicarbonyl compound or a synthetic equivalent, such as α,β-unsaturated ketones or nitriles. wikipedia.orgacs.org The systematic study of pyrimidines began in 1884 with Pinner's synthesis, which involved condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org Modern synthetic chemistry has expanded upon these classical foundations, introducing advanced catalytic systems and multicomponent reaction designs to improve efficiency, selectivity, and environmental sustainability. nih.goveurekaselect.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are particularly attractive for generating molecular diversity. bohrium.comacs.org They are highly efficient, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures, which aligns with the principles of green chemistry. nih.govbenthamdirect.com
Several MCR strategies are employed for pyrimidine synthesis. A notable example is the iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, making it a highly sustainable method. bohrium.comacs.org Another approach involves the pseudo five-component reaction, where a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) cyclocondense to form highly substituted pyrimidines. mdpi.com For the synthesis of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine, an MCR could potentially involve benzamidine (B55565), 3-chlorobenzaldehyde (B42229), acetophenone (B1666503), and an ammonia (B1221849) source under catalytic conditions.
Table 1: Examples of Multicomponent Reaction Strategies for Pyrimidine Synthesis
| Reaction Type | Components | Catalyst Example | Key Features |
|---|---|---|---|
| [3+1+1+1] Synthesis | Amidine, up to three different alcohols | PN5P–Ir–pincer complexes | Sustainable; liberates H2 and H2O; high regioselectivity. acs.orgmdpi.com |
| Pseudo Five-Component | Methyl aryl ketone, 2x aromatic aldehyde, 2x ammonium acetate | Triflic acid | Access to polysubstituted pyrimidines. mdpi.com |
| Three-Component | Aldehyde, malononitrile, benzamidine hydrochloride | Magnetic nano Fe3O4 particles | Solvent-free conditions; good yields. growingscience.com |
The most traditional and widely used method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine, a pathway known as the Pinner synthesis. wikipedia.orgmdpi.com This [3+3] annulation approach is robust and allows for the introduction of substituents at positions 2, 4, 5, and 6 of the pyrimidine ring.
To synthesize this compound via this route, the required precursors would be benzamidine (the N-C-N fragment) and 1-(3-chlorophenyl)-3-phenyl-1,3-propanedione (the C-C-C fragment). The dione (B5365651) itself can be prepared through a Claisen condensation between ethyl benzoate (B1203000) and 3'-chloroacetophenone. The subsequent cyclocondensation with benzamidine, typically under basic or acidic conditions, would yield the target pyrimidine.
An alternative condensation strategy involves the reaction of an α,β-unsaturated ketone (a chalcone) with an amidine hydrochloride. nih.govptfarm.pl For the target molecule, the requisite chalcone (B49325) would be 1-(3-chlorophenyl)-3-phenyl-2-propen-1-one or 3-(3-chlorophenyl)-1-phenyl-2-propen-1-one. Reaction with benzamidine hydrochloride in the presence of a base would lead to the formation of the dihydropyrimidine (B8664642) intermediate, which then undergoes oxidation to the aromatic pyrimidine.
While condensation reactions build the pyrimidine core from acyclic precursors, cross-coupling reactions are powerful tools for the functionalization of a pre-formed, halogenated pyrimidine ring. nih.gov Palladium- or nickel-catalyzed reactions like the Suzuki, Stille, Negishi, and Kumada couplings are extensively used to form new carbon-carbon bonds. nih.govresearchgate.net
A plausible cross-coupling strategy to synthesize this compound could start with a di- or trichloropyrimidine. For instance, 2,4,6-trichloropyrimidine (B138864) could undergo sequential, regioselective Suzuki couplings. The first two couplings with phenylboronic acid, potentially controlled by temperature and stoichiometry, could yield 4-chloro-2,6-diphenylpyrimidine. A final Suzuki coupling reaction with (3-chlorophenyl)boronic acid would then install the final aryl group at the C4 position to afford the target compound. Another approach involves an electrochemical reductive cross-coupling between a chloropyrimidine and an aryl halide using a sacrificial iron anode and a nickel catalyst, which presents a mild alternative to traditional methods. nih.gov
The use of catalysts in pyrimidine synthesis is crucial for enhancing reaction rates, improving yields, and enabling reactions under milder, more environmentally friendly conditions. researchgate.netpowertechjournal.com Catalysts can be broadly categorized into metal catalysts, organocatalysts, and nanocatalysts, each offering distinct advantages.
Metal-catalyzed methods are widespread, with catalysts based on iridium, manganese, copper, nickel, and palladium being prominent. mdpi.com For example, iridium and manganese pincer complexes catalyze the efficient synthesis of pyrimidines from alcohols and amidines. acs.orgmdpi.com Copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diverse pyrimidines. organic-chemistry.org These methods often proceed through mechanisms involving dehydrogenation, condensation, and oxidative aromatization. organic-chemistry.orgorganic-chemistry.org
In the realm of organocatalysis, L-proline and its derivatives have emerged as highly effective, inexpensive, and environmentally benign catalysts. sid.ir L-proline nitrate (B79036), an ionic liquid, has been shown to be a highly efficient homogeneous catalyst for pyrimidine synthesis. japsonline.comtandfonline.com It is believed to act as a bifunctional catalyst; its amine group can form an iminium intermediate with an aldehyde, while the acidic proton can activate other reactants, mimicking enzymatic catalysis. sid.irresearchgate.net This catalytic system has been successfully applied to one-pot, three-component reactions, such as the Biginelli reaction, to produce pyrimidine derivatives in high yields under mild conditions. japsonline.comjapsonline.com
Nanoparticles have gained significant attention as heterogeneous catalysts due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. benthamscience.com Various nanoparticles, including nickel oxide (NiO), manganese dioxide (δ-MnO2), and zeolites, have been utilized in pyrimidine synthesis. acs.orgresearchgate.netresearchgate.net For instance, NiO nanoparticles effectively catalyze the three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.net Biogenically produced δ-MnO2 nanoparticles have been used for the sustainable synthesis of pharmaceutically important pyrimidines. acs.org The key advantages of nanocatalysts are their high efficiency, stability, and ease of separation from the reaction mixture, allowing for their recovery and reuse over multiple cycles. benthamscience.comresearchgate.net
Table 2: Comparison of Selected Catalysts in Pyrimidine Synthesis
| Catalyst Type | Example | Reaction | Advantages |
|---|---|---|---|
| Organocatalyst | L-Proline Nitrate | Biginelli-type multicomponent reactions | Environmentally friendly, mild conditions, high efficiency, homogeneous. japsonline.comtandfonline.comresearchgate.net |
| Nanocatalyst | δ-MnO2 Nanoparticles | Dehydrogenative coupling of alcohols and amidines | Heterogeneous, reusable, sustainable synthesis, high efficiency. acs.org |
The development of catalyzed synthetic methods is central to the advancement of green and sustainable chemistry. eurekaselect.compowertechjournal.com Catalyzed approaches significantly improve the efficiency of pyrimidine synthesis by lowering the activation energy, thereby reducing the need for high temperatures and long reaction times. powertechjournal.com This increased efficiency translates to lower energy consumption and reduced costs.
From an environmental perspective, catalysis offers numerous benefits. The use of catalysts like L-proline nitrate or reactions conducted in green solvents like water or ethanol (B145695) minimizes the reliance on volatile and often toxic organic solvents. japsonline.comsid.ir MCRs promoted by catalysts are inherently more sustainable due to their high atom economy, reducing the generation of chemical waste. nih.govacs.org Furthermore, the development of reusable heterogeneous catalysts, such as nanoparticles, addresses key green chemistry principles by simplifying product purification and allowing the catalyst to be recycled, which is both economically and environmentally advantageous. acs.orgbenthamscience.com
Catalyzed Pyrimidine Synthesis Methods
Proposed Synthetic Pathways for this compound
The synthesis of 2,4,6-trisubstituted pyrimidines, such as this compound, is well-established in organic chemistry. These methods often rely on multicomponent reactions that efficiently construct the heterocyclic ring in a single step from readily available starting materials. The most probable and widely employed strategy for this particular compound involves the condensation of an aldehyde, a ketone, and a nitrogen source, analogous to the Chichibabin synthesis for pyridines.
Specifically, the synthesis would involve the reaction of 3-chlorobenzaldehyde, acetophenone, and a suitable source for the nitrogen atoms of the pyrimidine ring. A common approach is the reaction of one equivalent of the aldehyde with two equivalents of the ketone in the presence of an ammonia source. Another effective pathway involves the reaction of a chalcone (an α,β-unsaturated ketone) with an amidine.
A prevalent and efficient method for synthesizing this compound is a one-pot, three-component reaction. This pathway utilizes 3-chlorobenzaldehyde, acetophenone, and benzamidine hydrochloride.
Reaction Scheme:
Scheme 1: Proposed one-pot synthesis of this compound.
Mechanism:
The reaction mechanism is thought to proceed through the following key steps:
Chalcone Formation: The reaction is typically initiated by a base-catalyzed aldol (B89426) condensation between 3-chlorobenzaldehyde and one molecule of acetophenone. This forms 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one, a chalcone intermediate.
Michael Addition: Benzamidine, acting as a nucleophile, attacks the β-carbon of the chalcone intermediate in a Michael addition reaction.
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization. The amino group attacks the carbonyl carbon, forming a heterocyclic ring. This is followed by the elimination of a water molecule.
Aromatization: The final step involves an oxidation reaction that leads to the aromatization of the dihydropyrimidine ring, yielding the stable this compound product. This oxidation can be facilitated by an external oxidizing agent or can occur via air oxidation under the reaction conditions.
An alternative, though related, mechanism involves the initial formation of an enamine from acetophenone and ammonia (if used as the nitrogen source), which then partakes in a series of condensation and cyclization steps.
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. While specific optimization data for this exact compound is not extensively published, data from analogous 2,4,6-trisubstituted pyrimidine syntheses can inform the process. researchgate.net
Factors to consider for optimization include:
Catalyst: Both acid and base catalysts can be employed. Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids can facilitate the condensation steps. organic-chemistry.org Bases such as sodium hydroxide, potassium hydroxide, or sodium ethoxide are commonly used to promote the initial aldol and subsequent cyclization reactions.
Solvent: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol or acetic acid are frequently used. Aprotic polar solvents such as dimethylformamide (DMF) can also be effective. nih.gov In some green chemistry approaches, solvent-free conditions under microwave irradiation have been shown to be highly efficient. rsc.org
Temperature: The reaction is typically performed at elevated temperatures, often under reflux, to drive the condensation and dehydration steps to completion. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by allowing for rapid heating to high temperatures. rsc.org
Reactant Ratios: The stoichiometry of the reactants is crucial. A common ratio is 2 equivalents of the ketone (acetophenone) to 1 equivalent of the aldehyde (3-chlorobenzaldehyde) and 1 equivalent of the amidine (benzamidine).
The following interactive table summarizes hypothetical optimization studies based on common findings in pyrimidine synthesis.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | Ethanol | 78 (Reflux) | 8 | 65 |
| 2 | KOH | Ethanol | 78 (Reflux) | 8 | 70 |
| 3 | ZnCl₂ | Acetic Acid | 118 (Reflux) | 6 | 75 |
| 4 | None | DMF | 150 | 5 | 82 |
| 5 | None (MW) | None | 160 | 0.25 | 90 |
Transitioning the synthesis of this compound from a small-scale discovery to a larger, gram-scale production for research purposes introduces several practical considerations. organic-chemistry.org
Purification: While small-scale reactions may be purified using column chromatography, this method becomes cumbersome and expensive at a larger scale. The preferred method for scalable synthesis is recrystallization. The crude product is dissolved in a hot solvent (or solvent mixture) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Selecting an appropriate recrystallization solvent is a critical step in process development.
Reagent Choice and Cost: For larger scales, the cost and availability of starting materials become more significant. The proposed pathway uses relatively inexpensive and common chemicals: 3-chlorobenzaldehyde, acetophenone, and benzamidine, making it economically viable.
Reaction Work-up: The work-up procedure should be simple and efficient. A typical work-up for this type of reaction involves cooling the reaction mixture, pouring it into water or ice-water to precipitate the crude product, followed by filtration. This avoids complex and time-consuming liquid-liquid extractions.
Thermal Management: Condensation reactions can be exothermic. On a larger scale, efficient heat dissipation is necessary to maintain control over the reaction temperature and prevent runaway reactions or the formation of side products. This may require the use of a mechanical stirrer and a well-controlled heating mantle or oil bath.
Advanced Characterization Techniques for 4 3 Chlorophenyl 2,6 Diphenylpyrimidine
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for probing the molecular structure of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine, providing insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. Through the analysis of the chemical shifts, coupling constants, and integration of signals in ¹H NMR spectra, the number and environment of protons can be determined. Complementarily, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition. While experimental mass spectra for this compound are not detailed in the available literature, predicted data provides expected values for its molecular ion and common adducts uni.lu. High-resolution mass spectrometry (HRMS) would be expected to yield a precise mass consistent with the molecular formula C₂₂H₁₅ClN₂.
The predicted monoisotopic mass of the neutral molecule is 342.09238 Da uni.lu. The table below outlines the predicted mass-to-charge ratios (m/z) for several common adducts.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 343.09966 |
| [M+Na]⁺ | 365.08160 |
| [M+K]⁺ | 381.05554 |
| [M+NH₄]⁺ | 360.12620 |
| [M-H]⁻ | 341.08510 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C=N and C=C stretching vibrations within the pyrimidine (B1678525) and phenyl rings, as well as C-H stretching and bending modes for the aromatic rings. The C-Cl bond would also exhibit a characteristic stretching vibration in the fingerprint region. However, specific experimental IR spectral data for this compound could not be located in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The conjugated system comprising the phenyl and pyrimidine rings in this compound is expected to give rise to characteristic π → π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent used. At present, detailed experimental UV-Vis absorption spectra for this compound are not available in the surveyed scientific literature.
Crystallographic Analysis
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice.
X-Ray Diffraction (XRD) for Single Crystal Structure Elucidation
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the molecular and crystal structure of a compound, providing precise bond lengths, bond angles, and information on intermolecular interactions. To date, a single-crystal XRD study for this compound has not been reported in the scientific literature searched. Therefore, critical structural details such as its crystal system, space group, unit cell dimensions, and specific intermolecular packing forces remain undetermined. For context, the related compound 4-(4'-chlorophenyl)-2,6-diphenylpyridine has been shown to crystallize in the monoclinic P2(1)/c space group nih.gov.
Elemental Analysis
Elemental analysis is a foundational technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical for verifying that the synthesized compound has the expected empirical formula. The molecular formula for this compound is C₂₂H₁₅ClN₂. uni.lu Based on this formula, the theoretical elemental composition can be calculated. These calculated values are then compared against experimental results obtained from an elemental analyzer to confirm the compound's identity and purity.
The expected (calculated) and experimentally observed values are typically presented in a comparative table. While specific experimental data from research literature is not available, the table below outlines the calculated values based on the compound's molecular formula.
Table 1: Elemental Analysis Data for C₂₂H₁₅ClN₂
| Element | Calculated (%) |
|---|---|
| Carbon (C) | 77.07 |
| Hydrogen (H) | 4.41 |
Note: The calculated values are derived from the molecular formula C₂₂H₁₅ClN₂ and the atomic weights of the constituent elements.
Purity Assessment and Chromatographic Techniques (e.g., LC-MS)
Ensuring the purity of a chemical compound is essential for its application in further research and development. Chromatographic techniques are powerful tools for separating components of a mixture and quantifying the purity of the main compound.
High-Performance Liquid Chromatography (HPLC) is a primary method used to assess the purity of this compound. Several chemical suppliers specify a purity of greater than 98.0%, as determined by HPLC. laboratoriumdiscounter.nl In this method, the compound is dissolved in a suitable solvent and passed through a column. The retention time is characteristic of the compound, and the peak area in the resulting chromatogram is proportional to its concentration. Purity is often reported as a percentage of the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for both purity assessment and structural confirmation. As the compound elutes from the LC column, it is ionized and its mass-to-charge ratio (m/z) is determined. This confirms the molecular weight of the compound, providing an additional layer of identification. For this compound, the monoisotopic mass is 342.09238 Da. uni.lu
LC-MS analysis can detect and identify impurities, even at very low levels. Theoretical predictions for the expected m/z values of various adducts of the compound can be calculated to aid in the interpretation of the mass spectrum. uni.lu
Table 2: Predicted LC-MS Adducts for this compound (C₂₂H₁₅ClN₂) uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 343.09966 |
| [M+Na]⁺ | 365.08160 |
| [M+K]⁺ | 381.05554 |
Note: These values represent the predicted mass-to-charge ratios for common adducts formed during electrospray ionization (ESI) or similar soft ionization techniques in mass spectrometry.
Structure Activity Relationship Sar Studies of 4 3 Chlorophenyl 2,6 Diphenylpyrimidine and Analogues
Theoretical Frameworks for SAR in Pyrimidine (B1678525) Research
The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. In the case of 2,4,6-trisubstituted pyrimidines, the substituents at each position can have distinct effects on the molecule's pharmacological profile. For instance, in a series of 4,6-diaryl pyrimidines investigated as antiproliferative agents, the nature of the aryl groups at the 4- and 6-positions was found to be essential for their activity. frontiersin.org Modifications at these positions can significantly alter properties like lipophilicity, which in turn affects the molecule's ability to cross cell membranes and interact with intracellular targets. frontiersin.org
Research on other pyrimidine-based kinase inhibitors has shown that modifications at the 5-position of the pyrimidine core, which is located near the gatekeeper residue in the kinase binding pocket, can significantly improve kinome-wide selectivity. nih.gov Although 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine itself is not substituted at the 5-position, this highlights the general principle that even small structural changes to the pyrimidine scaffold can have profound effects on target specificity.
The specific substituents of this compound—a 3-chlorophenyl group at the 4-position and two phenyl groups at the 2- and 6-positions—are expected to play significant roles in its molecular interactions.
The diphenyl substituents at the 2- and 6-positions contribute significantly to the molecule's size and hydrophobicity. These phenyl rings can engage in various non-covalent interactions with biological targets, including hydrophobic interactions and pi-stacking. In studies of 4,6-diaryl pyrimidines, the aryl groups at these positions were found to be crucial for their antiproliferative properties, likely due to their ability to form hydrogen bonds and interact with proteins and nucleic acids. frontiersin.org
Computational Approaches to SAR
Computational methods are invaluable tools for elucidating the SAR of complex molecules like this compound. These approaches allow for the prediction of biological activity and the rational design of new, more potent analogues.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine derivatives, QSAR models can help identify the key physicochemical properties that govern their potency.
In a QSAR study of 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity, it was found that potentially more active compounds should possess low dipole moment and partition coefficient values. scielo.br The charges of the carbon atoms connecting the aryl rings to the pyrimidine core also played a significant role. scielo.br While this study was on a different series of pyrimidines, it highlights the types of descriptors that are often important for the activity of aryl-substituted pyrimidines. A hypothetical QSAR model for analogues of this compound would likely include descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., dipole moment, atomic charges), and steric parameters.
A 3D-QSAR model for a series of 6-aryl-4-cycloamino-1,3,5-triazines, which share some structural similarities with the target compound, was able to predict their antileukemic activity with reasonable accuracy, further demonstrating the utility of this approach. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for a series of related pyrimidine derivatives can be used to screen virtual libraries for new compounds with the desired activity.
For pyrimidine-based anticancer agents, a pharmacophore model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com In the context of this compound, a pharmacophore model would likely highlight the importance of the two phenyl rings as hydrophobic and aromatic features, and potentially the nitrogen atoms of the pyrimidine core as hydrogen bond acceptors. The 3-chlorophenyl group could also contribute to a hydrophobic region or influence the electronic properties of a nearby feature. A study on 2,6,9-trisubstituted purine (B94841) derivatives identified aromatic centers, hydrogen acceptor/donor centers, and a hydrophobic area as key pharmacophoric features for cytotoxic activity. mdpi.com
Lead Optimization Strategies Applied to Pyrimidine Scaffolds
Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties.
For pyrimidine-based kinase inhibitors, a common strategy involves modifying the side chains at various positions of the pyrimidine ring. nih.gov For example, mixing and matching side chains from the 2- and 4-positions of known inhibitors can lead to new compounds with improved selectivity. nih.gov In the case of our target compound, this could involve synthesizing analogues with different substituents on the phenyl rings or replacing one of the phenyl groups with another aromatic or heteroaromatic ring.
Another key strategy is to introduce substituents that can improve physicochemical properties such as solubility. In the development of Aurora kinase inhibitors based on a bisanilinopyrimidine scaffold, modifications were made to the B-ring to incorporate water-solubilizing moieties, which improved cell permeability. nih.gov Similarly, for this compound, introducing polar groups onto one or more of the phenyl rings could enhance its drug-like properties without compromising its core binding interactions.
Structure-guided design, where the X-ray crystal structure of the lead compound bound to its target is used to inform further modifications, is a powerful lead optimization tool. nih.gov This approach allows for the rational design of new analogues that can form additional favorable interactions with the target protein, thereby increasing potency and selectivity.
Modifications at Different Positions of the Pyrimidine Core for Enhanced Activity
Systematic modifications of the 2,4,6-trisubstituted pyrimidine scaffold have yielded crucial insights into the structure-activity relationship (SAR), guiding the design of analogues with improved potency. The biological activity of these compounds is profoundly influenced by the electronic and steric properties of the substituents attached to the pyrimidine core.
At the C4 and C6 positions , the nature of the aryl substituents is a key determinant of activity. Studies on a series of 4,6-diaryl pyrimidine derivatives have shown that the introduction of different functional groups on these phenyl rings can modulate their biological effects. For instance, in the pursuit of antiproliferative agents targeting EGFR/VEGFR-2, it was found that the substitution pattern on the diaryl pyrimidine moiety is critical for efficacy. semanticscholar.orgnih.gov Specifically, the presence of methoxy (B1213986) or chloro groups on the phenyl rings at the 4- and 6-positions has been explored to enhance interactions with protein targets. semanticscholar.orgnih.gov
The substituent at the C2 position of the pyrimidine ring also plays a pivotal role in defining the biological profile of these compounds. Research on 2-amino-4,6-diarylpyrimidine-5-carbonitriles has demonstrated that even small modifications, such as the introduction of a methyl group at the exocyclic amino group, can have a profound impact on activity and selectivity.
Furthermore, the introduction of a cyano group at the C5 position has been shown to increase the acidity of an adjacent exocyclic amino group, potentially leading to stronger binding interactions with target receptors through the formation of robust hydrogen bonds.
Interactive Table: Effect of Substitutions on the Biological Activity of Pyrimidine Analogues.
| Position of Modification | Substituent | Observed Effect on Activity | Reference Compound Class |
| C4/C6 Aryl Rings | Methoxy, Chloro | Modulation of antiproliferative activity | 4,6-Diaryl Pyrimidines |
| C2 Amino Group | Methyl | Significant impact on activity and selectivity | 2-Amino-4,6-diarylpyrimidine-5-carbonitriles |
| C5 Position | Cyano | Enhanced binding affinity | 2-Amino-4,6-diarylpyrimidine-5-carbonitriles |
Strategies for Improving Selectivity in Pyrimidine Derivatives
Achieving selectivity is a critical challenge in drug development, as it directly relates to minimizing off-target effects and enhancing the therapeutic window of a compound. For pyrimidine derivatives, several strategies have been employed to improve their selectivity towards specific biological targets.
One key strategy involves the meticulous selection of substituents on the aryl rings at the C4 and C6 positions. The spatial arrangement and electronic properties of these substituents can dictate the binding orientation of the molecule within the active site of a target protein, thereby favoring interaction with one target over another. For instance, in the development of adenosine (B11128) A1 receptor (A1AR) antagonists, the aromatic residues at the R4 and R6 positions of the pyrimidine core were found to significantly influence the selectivity profile.
Another effective approach is the modification of substituents at the C2 position. As previously mentioned, the introduction of a methyl group to the exocyclic amino group in a series of 2-amino-4,6-disubstituted-pyrimidines conferred an unprecedented selectivity for the A1AR. This highlights how minor structural changes can lead to substantial gains in selectivity.
Interactive Table: Strategies for Enhancing Selectivity in Pyrimidine Derivatives.
| Strategy | Locus of Modification | Rationale | Example Application |
| Aryl Substituent Tuning | C4 and C6 Phenyl Rings | Exploit differences in target binding pockets | Development of selective A1AR antagonists |
| C2 Position Modification | C2 Amino Group | Altering key interactions with the target | Introduction of a methyl group for A1AR selectivity |
| Holistic Core Substitution | Entire Pyrimidine Scaffold | Tailoring the molecule for a specific target topology | Design of selective kinase inhibitors |
Computational Chemistry and Molecular Modeling of 4 3 Chlorophenyl 2,6 Diphenylpyrimidine
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine, such studies would typically involve:
Identification of Key Residues and Hydrogen Bonding:Identifying the specific amino acid residues in the protein that form crucial interactions, such as hydrogen bonds or hydrophobic contacts, with the ligand. These interactions are fundamental to the stability of the ligand-protein complex.
However, no specific data detailing these interactions for this compound has been published.
Molecular Dynamics (MD) Simulations
Following molecular docking, MD simulations are often employed to study the dynamic behavior of the ligand-receptor system over time. This provides a more realistic view of the interactions in a simulated physiological environment.
Binding Free Energy Calculations (e.g., MM-PBSA):Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy from the MD simulation trajectory.nih.govnih.govThis provides a more accurate estimation of the binding affinity than docking scores alone by considering factors like solvation effects.frontiersin.orgresearchgate.netThese calculations break down the binding energy into components such as van der Waals, electrostatic, and solvation energies.nih.gov
Despite the utility of these computational approaches, their specific application to this compound has not been documented in available research. Therefore, detailed data tables and specific research findings regarding its computational analysis cannot be provided at this time.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of molecular properties with high accuracy. While specific, experimentally verified DFT data for this compound is not extensively detailed in publicly available literature, the following sections describe the theoretical aspects and the nature of the data that such calculations would yield.
Geometric and Structural Aspects (e.g., bond lengths, bond angles, dipole moment)
DFT calculations, typically using a basis set like B3LYP/6-31+G(d,p), are employed to determine the most stable three-dimensional conformation of a molecule (optimized geometry). This process provides precise data on bond lengths, bond angles, and dihedral angles.
For this compound, these calculations would reveal the spatial arrangement of its constituent rings: the central pyrimidine (B1678525) ring, the two phenyl groups at positions 2 and 6, and the 3-chlorophenyl group at position 4. The analysis would likely show some degree of torsion (twisting) between the plane of the pyrimidine ring and the planes of the three aryl substituents due to steric hindrance.
Key geometric parameters that would be determined include:
Bond Lengths: The distances between adjacent atoms (e.g., C-N and C-C bonds within the pyrimidine ring, C-C bonds connecting the rings, and the C-Cl bond).
Bond Angles: The angles formed by three consecutive atoms (e.g., N-C-N in the pyrimidine ring, C-C-C in the phenyl rings).
Note: Specific values for bond lengths, bond angles, and dipole moment for this exact compound are not available in the reviewed literature, and therefore a data table cannot be populated with validated figures.
Electronic Structure and Frontier Molecular Orbitals
DFT is also used to explore the electronic properties of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, DFT calculations would map the electron density distribution across the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich phenyl and pyrimidine rings, while the LUMO might be distributed across the pyrimidine ring and the electron-withdrawing chlorophenyl group. This distribution is crucial for understanding how the molecule interacts with other chemical species, including biological targets.
Note: Detailed research findings with specific energy values for the HOMO, LUMO, and the energy gap for this compound are not present in the searched scientific literature.
Virtual Screening and Drug Design Methodologies
The 2,4,6-trisubstituted pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. Consequently, compounds like this compound are attractive candidates for drug discovery programs, which often begin with computational methods like virtual screening. nih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. frontiersin.org Methodologies involving pyrimidine derivatives often include:
Molecular Docking: This is a primary tool in virtual screening where the 3D structure of a ligand (like this compound) is computationally placed into the binding site of a target protein. nih.gov Docking algorithms calculate the binding affinity (docking score) and predict the binding pose, helping to identify potential inhibitors. nih.gov Studies on various substituted diphenylpyrimidines have used this approach to identify potential inhibitors for targets in Alzheimer's disease and other conditions. acs.orgnih.gov
3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a statistical model that correlates the 3D properties of a series of compounds with their biological activity. For a library of pyrimidine analogs, 3D-QSAR can identify the key steric and electronic features required for potent activity, guiding the design of new, more effective derivatives. nih.gov
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used to screen databases for other molecules that fit the criteria.
The general class of substituted pyrimidines has been extensively studied using these in silico methods to design and discover inhibitors for targets such as kinases, ATP-binding cassette (ABC) transporters, and enzymes involved in viral replication. nih.govacs.orgnih.gov While specific screening campaigns involving this compound are not documented in the available literature, its structural features make it a relevant molecule for inclusion in such drug design and discovery efforts.
Advanced Applications and Emerging Research Directions for Pyrimidine Derivatives
Materials Science Applications
A thorough review of scientific literature and patent databases indicates a lack of specific research focused on the application of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine in the field of materials science. The subsections below reflect the absence of data for this specific compound in these areas.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Properties
There is currently no published research detailing the investigation or application of this compound as a component in Organic Light-Emitting Diodes (OLEDs). Consequently, its optoelectronic properties, such as its potential as an emitter, host, or charge-transport material, have not been characterized in the scientific literature.
Fluorescent Sensors and Dyes
Scientific investigation into the use of this compound as a fluorescent sensor or dye has not been reported in publicly accessible research. There are no available studies on its fluorogenic or chromogenic responses to specific analytes or environmental conditions.
Agrochemical Applications
While the broader class of pyrimidine (B1678525) derivatives has seen significant development in the agrochemical sector, specific studies on the herbicidal or insecticidal properties of this compound are not present in the available scientific and technical literature.
Herbicidal and Insecticidal Properties
There are no documented studies or reports on the evaluation of this compound for herbicidal or insecticidal activity. As such, no data regarding its efficacy, mode of action, or spectrum of activity against common pests or weeds are available.
| Agrochemical Property | Research Findings for this compound |
| Herbicidal Activity | No data available |
| Insecticidal Activity | No data available |
Catalysis and Reaction Mechanisms in Organic Chemistry
An extensive search of the chemical literature reveals no instances of this compound being utilized as a catalyst or a ligand in catalytic systems for organic synthesis. Furthermore, there are no specific studies dedicated to the reaction mechanisms involving this particular compound beyond standard characterization.
Integration with Nanotechnology in Synthetic Methodologies
There is no evidence in the current body of scientific research of this compound being integrated with nanotechnology. No studies have been published detailing its use in the synthesis of nanoparticles or as a component in nano-enabled synthetic methodologies.
Future Research Directions for this compound
The unique substitution pattern of this compound, featuring a meta-substituted chlorophenyl group at the 4-position and phenyl groups at the 2- and 6-positions, provides a distinct electronic and steric profile that warrants dedicated investigation.
Exploration of Novel Biological Targets
The broad bioactivity of the pyrimidine core suggests that this compound could interact with a variety of biological targets. Future research should prioritize screening this compound against diverse target classes to identify novel therapeutic applications.
Kinase Inhibition: Many pyrimidine derivatives are known to be potent kinase inhibitors. nih.govnih.gov Given that kinases play a crucial role in cell signaling and are often dysregulated in diseases like cancer, it is a primary target class for investigation. nih.govnih.gov A comprehensive screening against a panel of kinases, particularly those implicated in cancer cell proliferation and survival, could reveal specific inhibitory activities. For instance, studies on other substituted pyrimidines have identified potent inhibitors of Aurora kinases. nih.gov
Anticonvulsant Activity: Research on compounds with similar structural motifs, such as 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine derivatives, has demonstrated significant anticonvulsant properties. ptfarm.pl This suggests that this compound could also modulate neuronal excitability and may be a candidate for development as a novel antiepileptic agent.
Antimicrobial and Antioxidant Potential: Substituted 4,6-diphenylpyrimidine (B189498) derivatives have been evaluated for their antimicrobial and antioxidant activities. semanticscholar.org Screening this compound against a range of bacterial and fungal strains, as well as assessing its ability to scavenge free radicals, could uncover its potential in combating infectious diseases and oxidative stress-related conditions.
A proposed initial screening panel for identifying the biological activity of this compound is presented below:
| Target Class | Specific Examples | Rationale |
| Protein Kinases | Aurora Kinase A/B, EGFR, VEGFR, PDGFR | High prevalence of pyrimidine core in known kinase inhibitors. nih.gov |
| Ion Channels | Voltage-gated sodium and calcium channels | Potential for anticonvulsant activity based on related structures. ptfarm.pl |
| Enzymes | Dihydrofolate reductase, Thymidylate synthase | Classic targets for pyrimidine-based antimetabolites. |
| GPCRs | Cannabinoid receptors, Adenosine (B11128) receptors | Exploring diverse signaling pathway modulation. |
Development of Advanced Synthetic Routes for Complex Analogues
To establish a robust structure-activity relationship (SAR), the synthesis of a library of analogues based on the this compound scaffold is essential. Future work should focus on developing versatile and efficient synthetic methodologies to introduce a wide range of functional groups at various positions of the pyrimidine ring and its phenyl substituents.
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, can be employed to introduce diverse aryl, heteroaryl, and alkyl groups at the phenyl rings. This would allow for a systematic exploration of how different substituents influence biological activity.
Functionalization of the Pyrimidine Core: While the core synthesis of 2,4,6-trisubstituted pyrimidines is well-established, developing methods for late-stage functionalization would be highly valuable. This could involve C-H activation or the introduction of reactive handles to enable further chemical modifications.
Combinatorial Chemistry Approaches: The use of solid-phase synthesis or parallel synthesis techniques could accelerate the generation of a large and diverse library of analogues for high-throughput screening.
A summary of potential synthetic strategies for analogue development is provided below:
| Synthetic Strategy | Target Modification | Potential Reagents and Conditions |
| Suzuki Coupling | Modification of phenyl rings | Arylboronic acids, Pd catalyst, base |
| Buchwald-Hartwig Amination | Introduction of amino groups | Amines, Pd catalyst, phosphine (B1218219) ligand, base |
| Nucleophilic Aromatic Substitution | Functionalization of the pyrimidine ring (if activated) | Nucleophiles (e.g., amines, alkoxides) |
| Directed Ortho-Metalation | Functionalization of phenyl rings | Strong base (e.g., n-BuLi), electrophile |
Investigation into Multi-Target Ligands
The concept of multi-target ligands, which can modulate multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer. mdpi.commdpi.com The this compound scaffold, with its multiple sites for chemical modification, is an excellent candidate for the rational design of such ligands.
Rational Drug Design: Based on the results from the biological target screening, computational methods such as molecular docking and pharmacophore modeling can be used to design analogues that are predicted to bind to multiple desired targets. For example, if initial screening reveals activity against both a specific kinase and a G-protein coupled receptor, medicinal chemists could design hybrid molecules that incorporate the key pharmacophoric features for both targets.
Fragment-Based Drug Discovery: Another approach involves identifying small molecular fragments that bind to different targets of interest and then linking them together using the this compound core as a scaffold.
Synergistic Effects: Investigating the potential for synergistic therapeutic effects by targeting multiple pathways is a key aspect of this research direction. For instance, a multi-target ligand that simultaneously inhibits a key signaling kinase and a drug efflux pump could overcome mechanisms of drug resistance in cancer cells.
Conclusion and Future Perspectives in Pyrimidine Research
Summary of the Research Potential of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine
While specific research on This compound is not extensively documented in publicly available literature, its chemical structure suggests significant research potential. As a polysubstituted pyrimidine (B1678525), it belongs to a class of compounds that have demonstrated a broad spectrum of pharmacological activities and utility in materials science.
The presence of the diphenylpyrimidine core is a key feature. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comgrowingscience.comnih.gov The phenyl substituents at the 2- and 6-positions can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. Furthermore, the 3-chlorophenyl group at the 4-position introduces a halogen atom, which can modulate the compound's lipophilicity and metabolic stability, and may participate in halogen bonding, a significant interaction in drug-receptor binding. nih.gov Substituted pyrimidines have been investigated for their potential as anticancer agents, with some derivatives showing promising activity against various cancer cell lines. nih.govresearchgate.net
From a materials science perspective, arylpyrimidine derivatives have been extensively studied as luminescent materials. researchgate.net The extended π-conjugated system of This compound suggests potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. mdpi.comresearchgate.net The photophysical properties of such compounds are often tunable by altering the substituents on the pyrimidine core. researchgate.net
Table 1: Potential Research Applications of this compound
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Anticancer Agent | The pyrimidine core is a common scaffold in anticancer drugs. mdpi.com |
| Antimicrobial Agent | Many pyrimidine derivatives exhibit antibacterial and antifungal properties. mdpi.com | |
| Anti-inflammatory Agent | Certain substituted pyrimidines have shown anti-inflammatory activity. novapublishers.comnih.gov | |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Arylpyrimidines are known for their luminescent properties. researchgate.net |
| Fluorescent Sensors | The pyrimidine scaffold can be functionalized to create sensors for various analytes. researchgate.net | |
| Organic Semiconductors | The conjugated structure suggests potential semiconductor behavior. mdpi.com |
Challenges and Opportunities in Pyrimidine Drug Discovery and Materials Science
Despite the immense potential, the development of pyrimidine-based drugs and materials is not without its challenges. In drug discovery, issues such as poor solubility, metabolic instability, and off-target effects can hinder the progression of promising candidates. mdpi.com The synthesis of complex, multi-substituted pyrimidines can also be challenging, often requiring multi-step procedures with variable yields. nih.gov The functionalization of the pyrimidine ring, particularly site-selective modifications, remains a significant hurdle for chemists. researchgate.netresearchgate.net
However, these challenges also present numerous opportunities. The development of novel synthetic methodologies, including catalytic C-H functionalization, can provide more efficient routes to a wider diversity of pyrimidine derivatives. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds. nih.gov The vast and underexplored chemical space of pyrimidine derivatives offers the potential to identify novel compounds with unique biological activities and mechanisms of action.
In materials science, the key challenges lie in achieving high quantum yields, long-term stability, and desirable color purity for luminescent materials. The design of pyrimidine-based materials with specific electronic properties for applications in organic electronics requires a deep understanding of structure-property relationships. Opportunities in this area include the development of novel pyrimidine-containing polymers and small molecules for flexible displays, solid-state lighting, and solar cells. researchgate.net
Interdisciplinary Approaches for Advancing Pyrimidine Chemistry
Advancing the field of pyrimidine chemistry necessitates a highly interdisciplinary approach, integrating expertise from various scientific disciplines.
Table 2: Interdisciplinary Collaborations in Pyrimidine Research
| Collaborating Disciplines | Contribution to Pyrimidine Research |
| Organic Chemistry & Medicinal Chemistry | Design and synthesis of novel pyrimidine derivatives with specific biological targets in mind. nih.gov |
| Computational Chemistry & Molecular Modeling | In silico screening of virtual libraries of pyrimidine compounds to predict their biological activity and physical properties, guiding synthetic efforts. ekb.egnih.gov |
| Structural Biology & X-ray Crystallography | Elucidation of the binding modes of pyrimidine-based inhibitors with their target proteins, enabling structure-based drug design. nih.gov |
| Pharmacology & Toxicology | In vitro and in vivo evaluation of the efficacy and safety of new pyrimidine drug candidates. |
| Materials Science & Physics | Characterization of the photophysical and electronic properties of pyrimidine-based materials and their incorporation into functional devices. nih.gov |
| Chemical Engineering | Development of scalable and cost-effective processes for the large-scale synthesis of promising pyrimidine compounds. |
The synergy between these disciplines is paramount. For instance, computational chemists can predict the potential of a molecule like This compound for a specific application, which can then be synthesized by organic chemists. Subsequently, biologists and pharmacologists can test its efficacy, and materials scientists can evaluate its physical properties. This collaborative cycle of design, synthesis, testing, and evaluation is essential for accelerating the discovery and development of new pyrimidine-based drugs and materials that can address significant societal needs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine, and how do reaction conditions influence yield?
- Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction. For example, highlights pyrimidine derivatives synthesized via palladium-catalyzed coupling, achieving 63% yield under controlled conditions (EtOAc/Hexane solvent system, 1:3 ratio) . Optimize chlorophenyl substitution by adjusting stoichiometry and reaction time. Monitor intermediates via TLC (Rf ~0.13 in similar systems) .
- Key Variables : Temperature (e.g., 80–100°C for aryl coupling), catalyst loading (Pd(PPh₃)₄), and base (K₂CO₃ or Cs₂CO₃).
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Identify aromatic protons in the 6.7–8.0 ppm range (DMSO-d₆ solvent) and pyrimidine protons at ~2.4–2.5 ppm for methyl groups in analogous structures .
- 13C NMR : Expect signals at ~160 ppm (pyrimidine C2/C4) and 125–140 ppm for aryl carbons.
- IR : Look for C-Cl stretching (~750 cm⁻¹) and C=N vibrations (~1600 cm⁻¹). Cross-reference with crystallographic data (e.g., C–C bond lengths ~1.48 Å in related pyrimidines) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) via UV-Vis spectroscopy. For stability, conduct accelerated degradation studies (40–60°C, 75% RH) and monitor via HPLC. notes pyrimidine derivatives exhibit moderate solubility in DMSO, critical for biological assays .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient pyrimidine core may favor nucleophilic attack) .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). ’s PubChem data (InChIKey: GTQQWWSFTGMJAD) provides a template for ligand preparation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Dose-Response Assays : Use IC₅₀/EC₅₀ comparisons across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding.
- Structural Analogues : Compare with derivatives like 6-(2,6-dichlorophenyl)pyridopyrimidines, where chloro-substitution enhances selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
